molecular formula C9H9ClO2S B13943443 2-Chloro-2-(methanesulfinyl)-1-phenylethan-1-one CAS No. 66116-76-5

2-Chloro-2-(methanesulfinyl)-1-phenylethan-1-one

Cat. No.: B13943443
CAS No.: 66116-76-5
M. Wt: 216.68 g/mol
InChI Key: JJJJLECNUVNQGY-UHFFFAOYSA-N
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Description

Ethanone, 2-chloro-2-(methylsulfinyl)-1-phenyl- is an organic compound with a complex structure that includes a phenyl group, a chloro group, and a methylsulfinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-chloro-2-(methylsulfinyl)-1-phenyl- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the chlorination of a phenyl ethanone derivative, followed by the introduction of a methylsulfinyl group through a sulfoxidation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 2-chloro-2-(methylsulfinyl)-1-phenyl- may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced technologies such as flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-chloro-2-(methylsulfinyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the chloro group or to convert the sulfoxide to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group yields a sulfone, while reduction of the chloro group can produce a dechlorinated ethanone derivative.

Scientific Research Applications

Ethanone, 2-chloro-2-(methylsulfinyl)-1-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Ethanone, 2-chloro-2-(methylsulfinyl)-1-phenyl- exerts its effects involves interactions with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the chloro and methylsulfinyl groups, which can participate in electrophilic and nucleophilic reactions. These interactions can lead to the formation of reactive intermediates that modulate biological processes, such as enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 2-chloro-1-phenyl-: Lacks the methylsulfinyl group, resulting in different reactivity and applications.

    Ethanone, 2-(methylsulfinyl)-1-phenyl-:

    Benzyl methyl sulfoxide: Similar in structure but with a different backbone, leading to distinct properties.

Uniqueness

Ethanone, 2-chloro-2-(methylsulfinyl)-1-phenyl- is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the chloro and methylsulfinyl groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

66116-76-5

Molecular Formula

C9H9ClO2S

Molecular Weight

216.68 g/mol

IUPAC Name

2-chloro-2-methylsulfinyl-1-phenylethanone

InChI

InChI=1S/C9H9ClO2S/c1-13(12)9(10)8(11)7-5-3-2-4-6-7/h2-6,9H,1H3

InChI Key

JJJJLECNUVNQGY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C(C(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

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